(3Z,6Z)-3-Benzylidene-6-(4-methoxybenzylidene)-1-methyl-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,6Z)-3-Benzylidene-6-(4-methoxybenzylidene)-1-methyl-2,5-piperazinedione is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound and its isomers were synthesized via condensation reactions and their configurations were determined using spectroscopic analyses (Shin, Hayakawa, Kato, Mikami, & Yoshimura, 1980).
Biological Activity
- Certain derivatives of this compound have shown modest antivirus activity against influenza A (H1N1) virus, as identified in studies involving marine-derived actinomycetes (Wang, Xi, Liu, Wang, Wang, Huang, & Zhu, 2013).
- Enzymatic conversion of similar cyclic dipeptides to dehydro derivatives demonstrated inhibitory activity on the first cleavage of sea urchin embryo (Kanzaki, Imura, Nitoda, & Kawazu, 2000).
Chemical Properties and Applications
- Piperazinediones, including similar compounds, exhibit a range of biological activities and are a common motif in several natural products with therapeutic properties. Their potential as antitumor agents and in treatment against various cancers has been noted (Mancilla, Canillo, Zamudio-Rivera, Beltrán, & Farán, 2002).
- The compound and its derivatives have been explored for potential photodynamic therapy applications in the treatment of cancer due to their photophysical properties (Pişkin, Canpolat, & Öztürk, 2020).
Other Applications
- Some derivatives have been synthesized and evaluated for their antimycobacterial activity, demonstrating significant potential against Mycobacterium tuberculosis (Avupati, Yejella, Rao Parala, Killari, Papasani, Cheepurupalli, Rao Gavalapu, & Boddeda, 2013).
- The structural and conformational properties of such compounds have been studied, providing insights into their chemical behavior and potential applications in material science (Nesterov, 2004).
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(3Z,6Z)-3-benzylidene-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H18N2O3/c1-22-18(13-15-8-10-16(25-2)11-9-15)19(23)21-17(20(22)24)12-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,21,23)/b17-12-,18-13- |
InChI Key |
NTIUCMLVFKVNDG-MZGHLJKDSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)OC)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)OC)C(=O)NC(=CC3=CC=CC=C3)C1=O |
Synonyms |
XR 330 XR-330 XR330 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.